N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a phenoxyphenyl group, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the phenoxyphenyl group and the trifluoromethylbenzamide moiety. Key steps may include:
Formation of Thiazole Ring: This can be achieved by cyclization reactions involving thiourea and α-haloketones under acidic or basic conditions.
Introduction of Phenoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions where a phenol derivative reacts with a halogenated thiazole intermediate.
Attachment of Trifluoromethylbenzamide: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated intermediates, phenol derivatives, bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Phenoxyphenyl Derivatives: Compounds such as 4-phenoxyphenol and 4-phenoxyaniline have similar structural features and can be used in similar applications.
Trifluoromethylbenzamide Derivatives: Compounds like 3-(trifluoromethyl)benzamide and 4-(trifluoromethyl)benzamide share the trifluoromethylbenzamide moiety and exhibit similar chemical reactivity.
Uniqueness
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiazole ring, phenoxyphenyl group, and trifluoromethylbenzamide moiety in a single molecule allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-23(25,26)17-6-4-5-16(13-17)21(29)28-22-27-20(14-31-22)15-9-11-19(12-10-15)30-18-7-2-1-3-8-18/h1-14H,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJCLVQVAHALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.